REACTION_CXSMILES
|
[I-].C[N+]([CH2:6][CH2:7][C:8]([C:10]1[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[C:12]([O:20][CH3:21])[CH:11]=1)=O)(C)C.[C:22]([O:25][CH2:26][CH3:27])(=O)C.[OH2:28]>>[CH3:21][O:20][C:12]1[CH:11]=[C:10]([CH:8]=[CH:7][C:6]([CH:7]=[CH:8][C:10]2[CH:27]=[C:26]([O:25][CH3:22])[C:13]([O:18][CH3:19])=[C:14]([O:16][CH3:17])[CH:15]=2)=[O:28])[CH:15]=[C:14]([O:16][CH3:17])[C:13]=1[O:18][CH3:19] |f:0.1|
|
Name
|
3-(N,N,N-trimethylammonio)-1-(3,4,5-trimethoxyphenyl)propan-1-one iodide
|
Quantity
|
355.9 g
|
Type
|
reactant
|
Smiles
|
[I-].C[N+](C)(C)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
|
Name
|
|
Quantity
|
2.54 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3.56 L
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with rapid stirring for 2-3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the pale yellow organic layer was removed
|
Type
|
ADDITION
|
Details
|
Fresh ethyl acetate (2 L) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to provide a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from hexane/ether
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C=CC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[I-].C[N+]([CH2:6][CH2:7][C:8]([C:10]1[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[C:12]([O:20][CH3:21])[CH:11]=1)=O)(C)C.[C:22]([O:25][CH2:26][CH3:27])(=O)C.[OH2:28]>>[CH3:21][O:20][C:12]1[CH:11]=[C:10]([CH:8]=[CH:7][C:6]([CH:7]=[CH:8][C:10]2[CH:27]=[C:26]([O:25][CH3:22])[C:13]([O:18][CH3:19])=[C:14]([O:16][CH3:17])[CH:15]=2)=[O:28])[CH:15]=[C:14]([O:16][CH3:17])[C:13]=1[O:18][CH3:19] |f:0.1|
|
Name
|
3-(N,N,N-trimethylammonio)-1-(3,4,5-trimethoxyphenyl)propan-1-one iodide
|
Quantity
|
355.9 g
|
Type
|
reactant
|
Smiles
|
[I-].C[N+](C)(C)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
|
Name
|
|
Quantity
|
2.54 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
3.56 L
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with rapid stirring for 2-3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the pale yellow organic layer was removed
|
Type
|
ADDITION
|
Details
|
Fresh ethyl acetate (2 L) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to provide a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from hexane/ether
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C=CC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |